ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold noted for its pharmacological versatility, including antitumor, antiviral, and kinase inhibitory activities . The structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 5-chloro-2-methylphenyl group and at position 4 with a piperazine ring bearing an ethyl carboxylate ester. The piperazine-carboxylate moiety enhances solubility and bioavailability, while the chloro and methyl groups on the aromatic ring modulate lipophilicity and steric interactions .
Properties
IUPAC Name |
ethyl 4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-3-28-19(27)25-8-6-24(7-9-25)17-15-11-23-26(18(15)22-12-21-17)16-10-14(20)5-4-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZVROGFQOXKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro-substituted phenyl group: This step often involves a substitution reaction where a chloro group is introduced to the phenyl ring.
Attachment of the piperazine ring: This is usually done through a nucleophilic substitution reaction where the piperazine ring is attached to the pyrazolo[3,4-d]pyrimidine core.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate exhibit significant antitumor properties. A study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in targeting cancer cell lines effectively. These compounds disrupt cellular mechanisms that lead to tumor growth, making them candidates for further development as anticancer agents .
Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies. Its structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary findings indicate that it may possess anxiolytic and antidepressant-like effects in animal models, warranting further investigation into its mechanisms of action and therapeutic efficacy .
Synthesis Techniques
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by piperazine ring incorporation. The reaction conditions often involve the use of solvents like THF and catalysts such as N,N-diisopropylethylamine for optimal yields .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Ethyl 4-chloro-2-methylthio-pyrimidine | THF, reflux | High |
| Step 2 | Piperazine derivative | Room temperature | Moderate |
| Step 3 | Final purification | Ethanol wash | High |
Anticancer Research
In a notable case study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives including our compound of interest. These derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that certain substitutions on the pyrazolo ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Neuropharmacology Trials
Another study explored the neuropharmacological effects of related compounds in rodent models of anxiety and depression. The results indicated that these compounds could modulate serotonin levels and exhibit anxiolytic properties similar to established SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting a potential new pathway for treating mood disorders .
Mechanism of Action
The mechanism of action of ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Substituent Positional Isomers
- Ethyl 4-(1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazine-1-Carboxylate (CAS 890894-72-1) Structural Difference: The chloro and methyl groups are at positions 3 and 4 on the phenyl ring instead of 5 and 2 . Molecular weight (400.9 g/mol) is comparable, but bioavailability may differ due to lipophilicity changes.
Core Heterocycle Variations
- Ethyl 4-(2-Thieno[2,3-d]Pyrimidin-4-ylsulfanylacetyl)Piperazine-1-Carboxylate (CAS 791127-91-8) Structural Difference: Replaces pyrazolo[3,4-d]pyrimidine with thieno[2,3-d]pyrimidine and introduces a sulfanylacetyl linker . Impact: The sulfur-containing core may enhance metabolic stability but reduce aromatic π-π stacking interactions.
Substituent Functional Group Modifications
4-Hydrazinyl-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine (Compound 3 in )
4-Chloro-6-(Chloromethyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine ()
- Structural Difference : Features chloromethyl and methyl groups at positions 6 and 1, respectively .
- Impact : The chloromethyl group increases electrophilicity, making it a reactive intermediate for further substitutions. However, it may confer cytotoxicity, limiting therapeutic utility compared to the target compound’s piperazine-carboxylate.
Piperazine-Containing Analogs
- Ethyl 4-[1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Piperazine-1-Carboxylate (PubChem) Structural Difference: Substitutes the 5-chloro-2-methylphenyl group with a 4-chlorophenyl group .
Key Comparative Data
Biological Activity
Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 890938-38-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H21ClN6O2
- Molecular Weight : 400.9 g/mol
- Structure : It consists of a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine core, which is further substituted with a chloro-methylphenyl group.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within the body. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing processes such as inflammation and cancer progression.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
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Antitumor Activity :
- The compound has shown potential in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, suggesting its role as a candidate for anticancer therapy.
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Antiviral Properties :
- Preliminary research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antiviral activity against certain viral strains, potentially making this compound useful in treating viral infections.
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Anti-inflammatory Effects :
- The compound has been reported to reduce inflammatory markers in animal models, indicating its potential use in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds within the pyrazolo family, providing insights into the potential applications of this compound:
These findings suggest that this compound could be a valuable scaffold for developing new therapeutic agents targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
